molecular formula C19H24N2O5 B4265490 6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4265490
M. Wt: 360.4 g/mol
InChI Key: WORUUAZBHINRRY-UHFFFAOYSA-N
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Description

6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, ethoxybenzoyl group, and hydrazino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxybenzoyl Group: This step involves the reaction of the cyclohexene derivative with 3-ethoxybenzoyl chloride in the presence of a base such as pyridine.

    Hydrazino Carbonyl Functionalization: The final step involves the reaction of the intermediate with hydrazine hydrate and carbonylating agents under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(3-methoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
  • 6-{[2-(3-ethoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexane-1-carboxylic acid

Uniqueness

6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethoxybenzoyl group and the cyclohexene ring differentiates it from similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

6-[[(3-ethoxybenzoyl)amino]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-4-26-14-7-5-6-13(10-14)17(22)20-21-18(23)15-8-11(2)12(3)9-16(15)19(24)25/h5-7,10,15-16H,4,8-9H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORUUAZBHINRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NNC(=O)C2CC(=C(CC2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-({2-[(3-Ethoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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